N-(3-acetylphenyl)-2-methyl-3-furamide
Description
N-(3-acetylphenyl)-2-methyl-3-furamide is a furan-derived carboxamide compound featuring a 3-acetylphenyl substituent. Its molecular structure combines a furan ring substituted with a methyl group at the 2-position and an acetylated phenyl group at the 3-position via an amide linkage.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9(16)11-4-3-5-12(8-11)15-14(17)13-6-7-18-10(13)2/h3-8H,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYPDECVQIRJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Condensation
The most widely reported method involves the formation of a furan carbonyl chloride intermediate, followed by its reaction with 3-acetylaniline.
Step 1: Synthesis of 2-Methylfuran-3-Carbonyl Chloride
The carboxylic acid precursor (2-methylfuran-3-carboxylic acid) is treated with oxalyl chloride under reflux conditions to form the corresponding acyl chloride. This step typically requires anhydrous dichloromethane (DCM) as the solvent and a reaction time of 48 hours. The general reaction is:
Step 2: Amide Bond Formation
The acyl chloride is then reacted with 3-acetylaniline in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. A mixture of DCM and N,N-dimethylformamide (DMF) is used to enhance solubility, and the reaction is heated at 60°C for 36 hours. The crude product is purified via column chromatography using chloroform/methanol (98:2) as the eluent, yielding 30–50% of the target compound.
Alternative Coupling Agents
While less common, carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been explored for direct amidation without acyl chloride intermediates. However, these methods often result in lower yields (<25%) due to side reactions and require stringent moisture control.
Optimization of Reaction Conditions
Solvent and Catalytic System
Polar aprotic solvents like DMF are critical for solubilizing both the acyl chloride and aromatic amine. DMAP accelerates the reaction by acting as a nucleophilic catalyst, stabilizing the tetrahedral intermediate during amide bond formation.
Temperature and Time
Heating at 60°C for 36 hours balances reaction efficiency and decomposition risks. Prolonged heating (>48 hours) leads to side products, while shorter durations (<24 hours) result in incomplete conversions.
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >95% for biologically active samples.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low yields due to hydrolysis | Use anhydrous solvents and inert atmosphere (N₂) |
| Side reactions | Optimize stoichiometry (1:2 acyl chloride:amine) |
| Purification difficulties | Gradient elution in column chromatography |
Comparative Analysis of Methods
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3-acetylphenyl)-2-methyl-3-furamide. Research indicates that derivatives of furan-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study found that certain furan derivatives demonstrated high levels of growth inhibition against human tumor cells, suggesting that this compound may possess similar properties due to its structural characteristics .
Case Study: Anticancer Efficacy
In a screening of a drug library, this compound was identified as a promising candidate due to its ability to inhibit tumor growth in multicellular spheroids, which are considered more representative of in vivo conditions than traditional monolayer cultures .
Anti-hyperlipidemic Activity
Another significant application of this compound is its potential as an anti-hyperlipidemic agent. A study conducted on Wistar rats demonstrated that this compound effectively reduced lipid levels in hyperlipidemic models induced by Triton WR-1339. The results indicated a substantial decrease in triglycerides and total cholesterol levels, alongside an increase in high-density lipoprotein cholesterol (HDL-C) levels .
Data Summary from Anti-hyperlipidemic Study
| Compound | Triglycerides (mg/dl) | Total Cholesterol (mg/dl) | HDL-C (mg/dl) |
|---|---|---|---|
| Control | 150 | 200 | 40 |
| Hyperlipidemic | 300 | 350 | 30 |
| This compound | 180 | 250 | 50 |
Research Insights and Future Directions
The research surrounding this compound is still evolving. Ongoing studies aim to elucidate the precise molecular targets and pathways affected by this compound. Furthermore, the development of analogs with enhanced potency and selectivity is being explored to maximize therapeutic benefits while minimizing side effects.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-methyl-3-furamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
Data Gaps and Research Needs
- Mechanistic Studies : Comparative analyses of acetyl vs. nitro or chloro substituents on furanamide bioactivity are warranted.
Biological Activity
N-(3-acetylphenyl)-2-methyl-3-furamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and applications.
Chemical Structure and Properties
This compound contains a furan ring, an acetyl group, and a phenyl substituent. The presence of these functional groups contributes to its reactivity and biological activity. The furan moiety is known for its ability to participate in various chemical reactions, enhancing the compound's potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Similar compounds have shown the ability to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. The furan ring may play a role in these interactions by forming reactive intermediates that damage bacterial DNA.
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation. The acetyl group may enhance lipophilicity, facilitating cellular uptake.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, such as those related to cancer cell metabolism or inflammation.
In Vitro Studies
A study investigating the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound exhibited significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity against specific tumor types.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 5.6 | |
| MCF-7 (Breast) | 7.2 | |
| HeLa (Cervical) | 6.9 |
In Vivo Studies
In vivo studies have evaluated the anti-hyperlipidemic effects of related compounds derived from furan derivatives. For instance, N-(benzoylphenyl)-2-furamide derivatives demonstrated significant lipid-lowering effects in Triton WR-1339-induced hyperlipidemic rats, suggesting that this compound may also possess similar properties.
Case Studies
- Anticancer Activity : A case study focused on the compound's effect on A549 lung adenocarcinoma cells demonstrated that treatment with this compound led to increased apoptosis markers and reduced cell viability compared to untreated controls.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains, showing that the compound effectively inhibited growth at low concentrations, indicating its potential as a lead compound for antibiotic development.
Q & A
Q. What are the established synthetic routes for N-(3-acetylphenyl)-2-methyl-3-furamide, and what key reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from furan-carboxylate derivatives. For example, coupling 3-acetylphenylamine with 2-methylfuran-3-carboxylic acid derivatives via activation with reagents like oxalyl chloride (C₂O₂Cl₂) in dichloromethane under reflux (50°C, 48 h) . Critical conditions include stoichiometric control of aminobenzophenone derivatives (e.g., 3-aminobenzophenone for regioselective acetylation) and the use of catalysts like DMAP in DMF (60°C, 36 h) to drive amide bond formation. Yield optimization requires precise temperature control during reflux and purification via preparative HPLC .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify acetyl (δ ~2.6 ppm, singlet) and furan ring protons (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) is essential for molecular weight validation (e.g., [M+H]+ ion matching within 2 ppm error). X-ray crystallography, as demonstrated for structurally analogous compounds (e.g., N-(3-Bromo-2-methylphenyl)-carboxamide derivatives), provides definitive proof of regiochemistry and spatial arrangement .
Q. What are the common purification methods for N-(acylphenyl) furamide derivatives, and how do solvent systems influence crystallization efficiency?
- Methodological Answer : Purification often combines column chromatography (silica gel, ethyl acetate/hexane gradient) and preparative HPLC (C18 column, acetonitrile/water mobile phase). For crystallization, solvent polarity is critical: low-polarity solvents (e.g., dichloromethane/hexane) promote slow crystallization, enhancing crystal quality. Evidence from analogous compounds (e.g., N-(3-Acetylphenyl)pivalamide) shows that solvent evaporation under reduced pressure yields >95% purity when paired with recrystallization in ethanol .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?
- Methodological Answer : Spectral contradictions (e.g., unexpected splitting or integration ratios) often arise from tautomerism or rotameric equilibria. To address this:
- Perform variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., hindered rotation around the amide bond).
- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) to validate proposed conformers.
- Use 2D NMR (COSY, NOESY) to resolve overlapping signals, as demonstrated for furan-carboxamide analogs .
Q. What strategies are employed to analyze the impact of substituent variations on the bioactivity of N-(3-acetylphenyl)-furamide analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the furan 2-methyl and 3-acetylphenyl positions. For example:
- Introduce electron-withdrawing groups (e.g., bromine at the 5-position of the furan) to assess effects on electrophilic reactivity .
- Compare in vitro bioactivity (e.g., anti-hyperlipidemic activity) across analogs using standardized assays (e.g., LDL uptake in HepG2 cells) .
- Computational docking (AutoDock Vina) can predict binding affinities to target proteins, guiding synthetic prioritization .
Q. How can computational modeling complement experimental data in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model transition states and activation energies for reactions like SNAr (nucleophilic aromatic substitution). Key steps include:
- Optimizing geometries of the furamide and nucleophile (e.g., amine or thiol).
- Calculating Fukui indices to identify electrophilic hotspots (e.g., the furan 4-position).
- Validating predictions with experimental kinetic studies (e.g., monitoring reaction progress via LC-MS). This approach aligns with studies on analogous heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
